Tubulin Polymerization Inhibitory Potency: Quantitative SAR Ranking Within the N-Benzylaniline Series Establishes the 4-Substituent Impact
In a direct comparative study, the 4-methyl substituted analog (4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride) demonstrated an IC50 of 3.5 μM for inhibition of tubulin polymerization, establishing it as the most potent compound in the series. The unsubstituted parent compound (N-(3,4,5-trimethoxybenzyl)aniline hydrochloride), which is the direct comparator to the target compound, exhibits lower potency: the study authors noted that 'a relationship was found between the size of the substituent in the 4-position of the aniline ring and both antitubulin activity and cytotoxicity, such that the smaller the substituent, the greater the potency,' indicating that the 4-H analog is less active than the 4-methyl but more active than larger 4-substituents such as 4-ethyl, 4-isopropyl, and 4-methylthio [1]. This positions CAS 134029-89-3 (free base form of the 4-H analog) as an intermediate-potency scaffold suitable for further optimization rather than as a terminal optimized candidate.
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to be >3.5 μM (less potent than 4-methyl analog based on SAR trend) |
| Comparator Or Baseline | 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride: IC50 = 3.5 μM |
| Quantified Difference | Target compound is less potent than the 4-methyl comparator; exact magnitude not reported in available literature |
| Conditions | In vitro tubulin polymerization assay; purified tubulin; Cushman et al. 1993 |
Why This Matters
This SAR data allows researchers to select CAS 134029-89-3 as a reference baseline scaffold when designing analogs with improved potency through 4-position modification, rather than expecting it to match the activity of the most potent series members.
- [1] Cushman M, He HM, Lin CM, Hamel E. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. J Med Chem. 1993 Sep 17;36(19):2817-21. doi: 10.1021/jm00071a012. PMID: 8410995. View Source
